Pimarane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

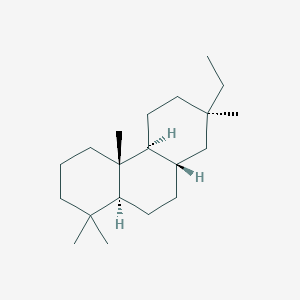

Pimarane is a terpenoid fundamental parent and a diterpene.

Aplicaciones Científicas De Investigación

Introduction to Pimarane

This compound is a class of natural compounds known as diterpenes, characterized by a unique chemical structure that includes a fused bicyclic system. These compounds are primarily derived from various plant sources and fungi, showcasing a diverse array of biological activities. Recent research has highlighted the potential applications of this compound in fields such as medicine, agriculture, and biotechnology.

Pharmaceutical Applications

Antimicrobial Activity

this compound-type diterpenes have demonstrated significant antimicrobial properties, particularly against oral pathogens responsible for dental caries. Research indicates that certain this compound derivatives exhibit minimum inhibitory concentration (MIC) values as low as 2 to 8 μg/mL against bacteria like Streptococcus mutans and Lactobacillus casei. These findings suggest their potential use in developing new oral care products such as toothpastes and mouthwashes .

Anticancer Properties

Studies have shown that some this compound compounds possess cytotoxic effects against various cancer cell lines. For instance, libertellenone H, an isothis compound-type compound, has been found to induce apoptosis in pancreatic cancer cells through the inhibition of the thioredoxin system, leading to increased reactive oxygen species (ROS) levels . This mechanism indicates the potential for this compound derivatives in cancer therapeutics.

Agricultural Applications

Biopesticides

this compound compounds have been explored for their effectiveness as biopesticides due to their antifungal and antibacterial properties. For example, this compound-type diterpenes isolated from fungi have shown inhibitory effects against plant pathogens and pests, making them suitable candidates for sustainable agricultural practices . Their application could reduce reliance on synthetic pesticides.

Biotechnological Applications

Biosynthesis and Genetic Engineering

The unique biosynthetic pathways of this compound compounds present opportunities for genetic engineering and synthetic biology applications. Researchers are investigating the use of engineered fungi to produce these compounds at scale, potentially leading to industrial applications in pharmaceuticals and agriculture . The manipulation of biosynthetic gene clusters can enhance the yield and diversity of this compound derivatives.

Cosmeceutical Applications

Skin Care Products

Due to their antimicrobial and anti-inflammatory properties, this compound-type compounds are being studied for incorporation into cosmeceuticals. Their ability to inhibit microbial growth can be beneficial in formulating products aimed at treating acne and other skin conditions .

Case Study 1: Antimicrobial Efficacy

A study evaluated several this compound-type diterpenes extracted from Viguiera arenaria against common oral pathogens. The results indicated that these compounds significantly inhibited bacterial growth, suggesting their potential use in formulating effective oral hygiene products .

Case Study 2: Anticancer Mechanism

Research on libertellenone H revealed its mechanism of action in inducing apoptosis in pancreatic cancer cells. The study highlighted its interaction with cellular redox systems, providing insights into how this compound compounds could be developed into anticancer agents .

Case Study 3: Agricultural Biocontrol

A series of experiments demonstrated the efficacy of this compound-derived biopesticides against Botrytis cinerea, a common fungal pathogen in crops. The application of these natural compounds resulted in reduced disease incidence and improved crop yield, showcasing their potential role in sustainable agriculture .

Análisis De Reacciones Químicas

Diels-Alder Reaction and Michael Addition

The Diels-Alder reaction has been pivotal in constructing the pimarane skeleton. Sicherer-Roetman et al. utilized this method to synthesize (±)-4,4-dinor-(9β-H)-pimara-7,15-diene (42 ), employing silyl enol ether intermediates for regioselectivity . Michael additions were also critical for establishing stereochemistry at C-9 and C-10, enabling access to 9β-H configurations .

Key intermediates :

| Compound | Reaction Type | Outcome |

|---|---|---|

| 36 | Diels-Alder | Regiospecific silyl enol ether |

| 42 | Deformylation/Reduction | Tricyclic this compound core |

Catechol Borane Reduction

Coates et al. achieved 9,10-syn stereochemistry via catechol borane reduction of Δ7,8-olefin 69 , yielding (−)-(9β-H)-pimara-7,15-diene (64 ) with 43% efficiency . This method addressed challenges in stereochemical control, which earlier approaches failed to resolve .

Sharpless Asymmetric Dihydroxylation

A scalable four-step sequence involving Sharpless asymmetric dihydroxylation enabled enantioselective synthesis of ent-pimaranes. This reaction set the stereochemistry at C3, critical for diversifying A-ring substituents .

Example :

-

Geranyl bromide (14 ) + 2-methyl anisole (13 ) → Epoxide 12 → Tricyclic scaffold 11 (4 steps).

Brønsted Acid-Catalyzed Bicyclization

Cationic bicyclization of epoxide 12 using Brønsted acids (e.g., triflic acid) provided rapid access to the 6,6,6-carbocyclic scaffold 11 , a late-stage intermediate for functionalization .

Hydrogenation and Functionalization

Rhodium-catalyzed arene hydrogenation was employed to saturate aromatic rings in intermediates like 11 , enabling divergent synthesis of eight ent-pimaranes with varied A- and C-ring modifications .

Functional group transformations :

| Target Modification | Reaction | Yield |

|---|---|---|

| γ-Lactone | Oxidation/Lactonization | 1.0–7.8% |

| C15 Carboxylic Acid | Hydrolysis | 3.2% |

Biosynthetic Carbocation Rearrangements

This compound biosynthesis involves terpene synthases (class II) that protonate iso-GGPP to generate carbocations. Enzymes like Sat1646 and Stt4548 stabilize distinct carbocation intermediates (e.g., +*-copalyl ), directing cyclization to this compound or isothis compound skeletons .

Key enzymes :

| Enzyme | Function | Product |

|---|---|---|

| Sat1646 | Stabilizes pimaradiene cation | Isopimaradiene |

| Stt4548 | Directs C13 configuration | Pimaradiene |

Hydroxylation and Antimicrobial Activity

Recent isolates like 3β,8β,12β,18-tetrahydroxy pimar-15-ene (10 ) and 7α,8β,12β,18-tetrahydroxy pimar-15-ene (11 ) were synthesized via hydroxylation of this compound cores. These compounds showed antimicrobial activity against Staphylococcus aureus (MIC: 32 μg/mL) .

NMR Data for Compound 10 :

| Proton | δ (ppm) | Multiplicity |

|---|---|---|

| H-15 | 5.78 | dd (J = 10.8, 17.2 Hz) |

| H-16 | 4.79–4.90 | dd (J = 1.2, 17.4 Hz) |

Propiedades

Fórmula molecular |

C20H36 |

|---|---|

Peso molecular |

276.5 g/mol |

Nombre IUPAC |

(2R,4aS,4bR,8aS,10aS)-2-ethyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9,10,10a-decahydro-1H-phenanthrene |

InChI |

InChI=1S/C20H36/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h15-17H,6-14H2,1-5H3/t15-,16-,17-,19+,20+/m0/s1 |

Clave InChI |

GZHFBZCDMVGRTI-HROONELDSA-N |

SMILES |

CCC1(CCC2C(C1)CCC3C2(CCCC3(C)C)C)C |

SMILES isomérico |

CC[C@@]1(CC[C@H]2[C@H](C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)C |

SMILES canónico |

CCC1(CCC2C(C1)CCC3C2(CCCC3(C)C)C)C |

Sinónimos |

3beta-hydroxy-19-O-acetyl-pimara-8(9),15-dien-7-one pimarane |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.